(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Overview
Description
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid: is a synthetic organic compound with the molecular formula C8H12F3NO3 . This compound is characterized by its trifluoroacetyl group attached to a chiral center, making it a valuable building block in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of organic reactions starting from tert-leucine or its derivatives. The key steps involve:
Protection of the amino group: using trifluoroacetic anhydride to form the trifluoroacetamide derivative.
Resolution of the racemic mixture: to obtain the (S)-enantiomer, often using chiral chromatography or enzymatic methods.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle hazardous materials safely. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield.
Chemical Reactions Analysis
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed to convert the trifluoroacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroacetamide derivatives.
Substitution: Amides and esters.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid: is unique due to its trifluoroacetyl group and chiral center. Similar compounds include:
L-Tert-Leucine: Similar structure but lacks the trifluoroacetyl group.
N-Trifluoroacetyl-L-Tert-Leucine: Similar but with a different stereochemistry.
These compounds differ in their reactivity and biological activity, making This compound particularly valuable in specific applications.
Properties
IUPAC Name |
(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPLAZWXGEGKO-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666832-71-9 | |
Record name | (2S)-3,3-Dimethyl-2-((2,2,2-trifluoroacetyl)amino)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666832719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGE73XPP8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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